1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine
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Overview
Description
1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methoxyphenyl group.
Preparation Methods
The synthesis of 1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenylacetonitrile with hexanal in the presence of a base to form an intermediate, which is then cyclized with pyrrolidine under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The methoxyphenyl group may also contribute to its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pyrrolidine: This compound lacks the hexan-3-yl group, which may result in different biological activities and applications.
4-(Pyrrolidin-1-yl)benzonitrile:
The uniqueness of this compound lies in its specific structure, which combines the properties of the pyrrolidine ring and the methoxyphenyl group, making it a versatile compound for various applications .
Properties
CAS No. |
6286-42-6 |
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Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-[4-[4-(4-methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine |
InChI |
InChI=1S/C23H31NO/c1-4-22(23(5-2)19-10-14-21(25-3)15-11-19)18-8-12-20(13-9-18)24-16-6-7-17-24/h8-15,22-23H,4-7,16-17H2,1-3H3 |
InChI Key |
RIQJODRBNMKMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CCCC2)C(CC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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